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Compound of Interest

Compound Name: 2-Ethyl-1,3-dioxolane

Cat. No.: B3050401 Get Quote

Introduction

2-Ethyl-1,3-dioxolane is a heterocyclic organic compound belonging to the acetal functional

group. It serves as a valuable building block in organic synthesis and finds applications as a

fragrance component and a solvent. A thorough understanding of its spectroscopic

characteristics is paramount for its identification, characterization, and quality control in

research and industrial settings. This technical guide provides a comprehensive overview of the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-
Ethyl-1,3-dioxolane, complete with detailed experimental protocols and data analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Ethyl-1,3-dioxolane.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~4.85 Triplet 1H ~5.0 H-2 (methine)

~3.95 - 3.80 Multiplet 4H -
H-4, H-5

(dioxolane ring)

~1.65 Quintet 2H ~7.5
-CH₂- (ethyl

group)

~0.90 Triplet 3H ~7.5
-CH₃ (ethyl

group)

Note: Predicted data is presented as experimental data is not publicly available. Chemical

shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~110.0 C-2 (acetal carbon)

~65.0 C-4, C-5 (dioxolane ring)

~25.0 -CH₂- (ethyl group)

~8.0 -CH₃ (ethyl group)

Note: Predicted data is presented as experimental data is not publicly available. Chemical

shifts are referenced to TMS (0 ppm).

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

2970 - 2880 Strong C-H stretch (alkane)

1150 - 1050 Strong C-O stretch (acetal)

1460 Medium C-H bend (CH₂)

1380 Medium C-H bend (CH₃)

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Proposed Fragment

102 Low [M]⁺ (Molecular Ion)

73 High [M - C₂H₅]⁺

45 Medium [C₂H₅O]⁺

29 Medium [C₂H₅]⁺

28 High [C₂H₄]⁺

Note: The relative intensities are qualitative and based on typical fragmentation patterns. The

most abundant peaks reported in public databases are m/z 73, 45, and 28/29.[1]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-Ethyl-1,3-
dioxolane.

Methodology:

Sample Preparation: A solution of 2-Ethyl-1,3-dioxolane (approximately 10-20 mg for ¹H

NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., 0.6 mL of
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CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (0 ppm). The solution is transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent) is used.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

Standard acquisition parameters are set, including a 30° pulse width, a relaxation delay of

1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-

noise ratio.

The spectrum is acquired over a spectral width of approximately 0-10 ppm.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance

sensitivity.

Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a

larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

The spectrum is acquired over a spectral width of approximately 0-120 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova).

The chemical shifts are referenced to the TMS signal.
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Figure 1: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Ethyl-1,3-dioxolane by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation: As 2-Ethyl-1,3-dioxolane is a liquid, a thin film is prepared by placing a

drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt

plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer

Spectrum Two or equivalent) is used.

Data Acquisition:

A background spectrum of the clean salt plates is recorded.

The sample is placed in the spectrometer's sample holder.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding

multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum. The characteristic absorption bands

are identified and assigned to specific functional groups.

Sample Preparation

Data Acquisition

Data Processing

Prepare Thin Film on Salt Plate FT-IR Spectrometer

Record Background

Scan Sample

Ratio Sample to Background Final IR Spectrum

Click to download full resolution via product page

Figure 2: IR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Ethyl-1,3-
dioxolane.

Methodology:

Sample Introduction: A dilute solution of 2-Ethyl-1,3-dioxolane in a volatile solvent (e.g.,

methanol or dichloromethane) is introduced into the mass spectrometer, typically via a Gas

Chromatography (GC) system for separation and purification.

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization

(EI) source is used (e.g., Agilent GC-MS system).

GC Separation:

A suitable capillary column (e.g., HP-5ms) is used.

The oven temperature is programmed to ensure good separation of the analyte from any

impurities. A typical program might start at 50°C and ramp up to 250°C.
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Helium is used as the carrier gas.

Mass Spectrometry Analysis:

The separated compound eluting from the GC column enters the EI source.

The molecules are ionized by a high-energy electron beam (typically 70 eV).

The resulting molecular ion and fragment ions are accelerated into a mass analyzer (e.g.,

a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak is identified, and the fragmentation pattern is analyzed to propose

structures for the major fragment ions.
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Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion
The spectroscopic data and protocols presented in this guide provide a robust framework for

the identification and characterization of 2-Ethyl-1,3-dioxolane. The combination of NMR, IR,

and MS techniques allows for an unambiguous confirmation of its molecular structure. These
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methodologies are fundamental for quality assurance in chemical synthesis and for the

analysis of this compound in various matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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